Cas no 1361608-88-9 (3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine)

3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine
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- インチ: 1S/C12H6Cl2F3NO/c13-8-3-1-6(5-9(8)14)7-2-4-10(19)18-11(7)12(15,16)17/h1-5H,(H,18,19)
- InChIKey: JXRKJGNPBCRHNU-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1C=CC(NC=1C(F)(F)F)=O)Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 445
- XLogP3: 3.5
- トポロジー分子極性表面積: 29.1
3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024002733-250mg |
3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine |
1361608-88-9 | 97% | 250mg |
$720.80 | 2022-04-03 | |
Alichem | A024002733-1g |
3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine |
1361608-88-9 | 97% | 1g |
$1,814.40 | 2022-04-03 | |
Alichem | A024002733-500mg |
3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine |
1361608-88-9 | 97% | 500mg |
$1,048.60 | 2022-04-03 |
3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridineに関する追加情報
Professional Introduction to 3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine (CAS No. 1361608-88-9)
3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine, with the CAS number 1361608-88-9, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The presence of both chloro and trifluoromethyl substituents, along with a hydroxy group, makes it a versatile intermediate for synthesizing various biologically active molecules.
The compound's structure consists of a pyridine core, which is a common scaffold in many pharmaceuticals. The pyridine ring is substituted at the 3-position with a 3,4-dichlorophenyl group, enhancing its lipophilicity and interactions with biological targets. The 6-position features a hydroxy group, which can participate in hydrogen bonding and influence the compound's solubility and binding affinity. Additionally, the 2-position is occupied by a trifluoromethyl group, known for its ability to modulate metabolic stability and binding interactions.
In recent years, there has been increasing interest in the development of novel compounds that incorporate fluorinated moieties due to their favorable pharmacokinetic properties. The trifluoromethyl group, in particular, has been extensively studied for its ability to enhance binding affinity and metabolic stability. This feature makes 3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine a promising candidate for further exploration in drug discovery.
The pharmaceutical industry has been actively seeking new molecular entities that can address unmet medical needs. Compounds like 3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine serve as valuable building blocks for the synthesis of more complex molecules. Researchers have leveraged its structural motifs to develop potential candidates for various therapeutic areas, including oncology, inflammation, and infectious diseases.
A notable area of research involving this compound is its application in oncology drug development. The combination of electron-withdrawing groups such as the chloro and trifluoromethyl substituents can enhance the binding affinity of the compound to target enzymes and receptors involved in cancer pathways. Additionally, the presence of a hydroxyl group provides opportunities for further derivatization to improve pharmacological properties.
In vitro studies have demonstrated that derivatives of this compound exhibit promising activity against certain cancer cell lines. The structural features of this compound allow it to interact with key molecular targets involved in tumor growth and progression. For instance, modifications at the 3-position or 6-position have shown enhanced efficacy in inhibiting specific enzymes or receptors relevant to cancer biology.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyridine core and introduce the desired substituents. These synthetic strategies are crucial for producing sufficient quantities of the compound for further biological evaluation.
Beyond oncology, researchers are exploring the potential applications of this compound in other therapeutic areas. For example, its structural motifs have been investigated for their anti-inflammatory properties. The ability to modulate key inflammatory pathways through structural modifications makes it an attractive candidate for developing novel anti-inflammatory agents.
The hydroxyl group on the pyridine ring provides a site for further functionalization, allowing researchers to tailor the compound's pharmacological profile. Derivatives with different substituents at this position have been synthesized and evaluated for their biological activity. These studies provide valuable insights into how structural changes can influence biological outcomes.
The growing interest in fluorinated compounds has also spurred research into understanding their impact on drug metabolism and excretion. The presence of a trifluoromethyl group can significantly influence these processes by affecting enzyme recognition and substrate binding kinetics. This knowledge is essential for optimizing drug candidates to ensure they exhibit favorable pharmacokinetic profiles.
In conclusion, 3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine, CAS No. 1361608-88-9, is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive intermediate for synthesizing biologically active molecules targeting various therapeutic areas. Ongoing research continues to uncover new applications and derivatives of this compound, highlighting its importance in advancing drug discovery efforts.
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